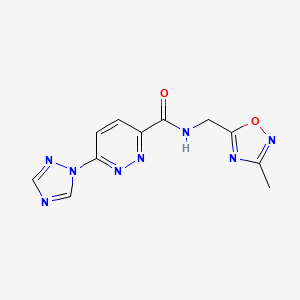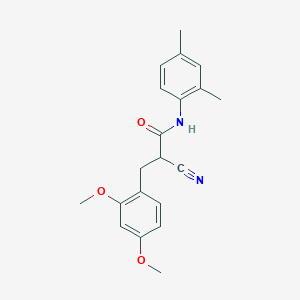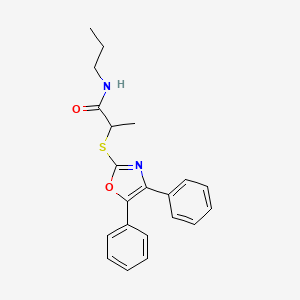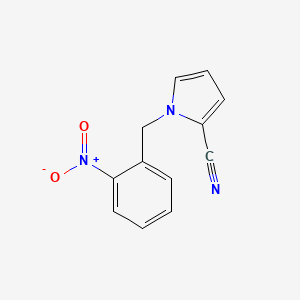![molecular formula C22H25N3O4S2 B2609766 (Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 533868-90-5](/img/structure/B2609766.png)
(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA Binding and Cellular Staining
Compounds similar to the one , such as Hoechst 33258, which is a bis-benzimidazole, have been extensively used as fluorescent DNA stains due to their strong binding affinity to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This application is crucial for chromosome and nuclear staining, and flow cytometry in plant cell biology, providing a foundation for rational drug design based on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Environmental Presence and Effects
Parabens, which share structural similarities with the compound of interest, particularly in their use of benzamide groups, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite being considered emerging contaminants, their biodegradability and low concentration levels in effluents suggest a nuanced perspective on their environmental impact. The study of these compounds helps understand the ecological footprint of similar chemical entities (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Methods and Biological Interest
The synthesis and functionalization of benzazoles, including derivatives that resemble the queried compound, show a broad spectrum of biological activities. Synthetic chemists focus on developing new procedures to access compounds with guanidine moieties, highlighting the importance of these heterocycles in medicinal chemistry. The review covers synthetic approaches and pharmacological activities, providing insights into the development of new pharmacophores (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).
Pharmacodynamic and Pharmacokinetic Properties
Studies on drugs like Zonisamide, a 1,2-benzisoxazole derivative, highlight the significance of pharmacodynamic and pharmacokinetic properties in the development of antiepileptic drugs. Although not directly related, understanding these properties can offer insights into the therapeutic potential and application of compounds with complex structures like the one (Peters & Sorkin, 1993).
Anti-Cancer Activity
Quinazoline derivatives, structurally similar to the compound of interest, have been studied for their anti-colorectal cancer efficacy. These studies explore the substitution patterns and molecular frameworks that contribute to their biological activity, suggesting pathways through which similar compounds could be investigated for therapeutic applications (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
特性
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-18-8-7-9-19-20(18)24(2)22(30-19)23-21(26)16-10-12-17(13-11-16)31(27,28)25-14-5-4-6-15-25/h7-13H,3-6,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTWGJDMHYVAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2609685.png)


![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)



![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)


![4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2609703.png)
